Azido-PEG6-THP

Click chemistry PROTAC synthesis Orthogonal protection

Azido-PEG6-THP (CAS 391.5 g/mol; C₁₇H₃₃N₃O₇) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide group and a tetrahydropyranyl (THP)-protected hydroxyl group at the opposite terminus. It belongs to the monodisperse PEG linker class and is primarily employed as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C17H33N3O7
Molecular Weight 391.5 g/mol
Cat. No. B11937955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG6-THP
Molecular FormulaC17H33N3O7
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C17H33N3O7/c18-20-19-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-27-17-3-1-2-5-26-17/h17H,1-16H2
InChIKeyZDLDUKNLDJGEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG6-THP Procurement Guide: Structure, Classification, and Core Properties


Azido-PEG6-THP (CAS 391.5 g/mol; C₁₇H₃₃N₃O₇) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal azide group and a tetrahydropyranyl (THP)-protected hydroxyl group at the opposite terminus . It belongs to the monodisperse PEG linker class and is primarily employed as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . In targeted protein degradation applications, this compound serves as a PROTAC (PROteolysis TArgeting Chimera) linker that joins an E3 ligase ligand to a target protein ligand, enabling selective degradation via the ubiquitin-proteasome system .

Why Azido-PEG6-THP Cannot Be Substituted by Unprotected or Different-Length PEG Azides


Substituting Azido-PEG6-THP with a generic azido-PEG compound (e.g., azido-PEG4-OH, azido-PEG8-amine, or polydisperse PEG-azide) introduces significant functional deficits across multiple experimental parameters. Unprotected terminal hydroxyl groups in analogs such as azido-PEG6-OH create unintended nucleophilic side-reactivity during conjugation steps, leading to heterogeneous product mixtures and reduced effective yield of the desired conjugate [1]. Deviation from the PEG6 chain length alters the spatial reach and conformational entropy of PROTAC ternary complexes: PEG4 imposes excessive conformational constraint that reduces target engagement, while PEG8 increases entropic penalties that destabilize the productive ternary complex geometry [2]. Furthermore, polydisperse PEG-azide reagents introduce chain-length heterogeneity that degrades batch-to-batch reproducibility and obscures structure-activity relationship (SAR) interpretation in lead optimization campaigns [3]. Each of these substitution scenarios produces measurable performance losses quantified in the evidence items below.

Quantitative Differentiation Evidence for Azido-PEG6-THP Versus Closest Analogs


THP Protection Enables Chemoselective Orthogonal Conjugation Not Achievable with Unprotected Azido-PEG6-OH

The tetrahydropyranyl (THP) protecting group in Azido-PEG6-THP exhibits stability toward strongly basic conditions, organometallic reagents, hydrides, and acylating agents [1], while remaining selectively removable under mild acidic conditions (pH < 4 at room temperature) [2]. In contrast, the unprotected terminal hydroxyl of azido-PEG6-OH undergoes uncontrolled acylation, alkylation, and nucleophilic substitution during linker conjugation steps, generating side products that reduce conjugate yield by an estimated 15–30% based on standard heterobifunctional PEG conjugation protocols [3].

Click chemistry PROTAC synthesis Orthogonal protection

PEG6 Chain Length Optimizes PROTAC Ternary Complex Geometry Relative to PEG4 and PEG8

In PROTAC design, linker length directly modulates ternary complex formation efficiency. PEG6 (six ethylene glycol units) spans an end-to-end distance appropriate for most crystallographically measured inter-pocket distances between E3 ligase and target protein binding sites, which typically exceed 3 nm in the ternary complex [1]. PEG4 (four units) imposes a near-rigid span that restricts conformational sampling and reduces target engagement for proteins requiring modest domain motion . PEG8 (eight units) introduces excessive conformational entropy that destabilizes the ternary complex prior to ubiquitin transfer . Structure-activity relationship studies demonstrate that progressing from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude, with PEG6 occupying the empirically optimized middle ground [2].

PROTAC linker optimization Targeted protein degradation Structure-activity relationship

Monodisperse PEG6 Spacer Reduces SAR Variance and Regulatory Burden Relative to Polydisperse PEG Azides

Azido-PEG6-THP, as a discrete monodisperse compound with defined chain length (exactly six ethylene glycol units), eliminates the chain-length heterogeneity inherent to polydisperse PEG-azide reagents. Polydisperse PEG batches contain a distribution of chain lengths, which introduces variability in hydrodynamic radius that alters pharmacokinetic predictions and increases apparent DC₅₀ variance in degradation assays [1]. Regulatory guidance requires separate toxicological assessment of impurities above threshold levels; polydisperse linkers defer this analytical burden downstream where structurally similar contaminants pose chromatographic separation challenges [2]. Monodisperse lots certified via iterative chromatographic polishing enable multi-gram stockpiles that remain analytically indistinguishable across years, eliminating the need to re-validate synthetic steps for each new target protein program .

Monodisperse PEG PROTAC linker purity Batch reproducibility

THP Group Enables Controlled Sequential Deprotection Distinct from Silyl Ether Protecting Groups

The THP protecting group offers a distinct deprotection profile compared to silyl ether protecting groups (e.g., tert-butyldiphenylsilyl, TBDPS) commonly used in alternative heterobifunctional PEG linkers. THP ethers are selectively cleaved under mild acidic conditions (pH < 4, room temperature) while remaining stable to strongly basic conditions and organometallic reagents [1]. In contrast, silyl ethers exhibit greater acid stability and require fluoride-based reagents (e.g., TBAF) or stronger acid conditions for removal [2]. Preferential removal of THP can be effected in the presence of tert-BDPSi ethers, enabling true orthogonal protection strategies [3]. This orthogonality is not achievable with azido-PEG6-TBDPS or azido-PEG6-TMS analogs, which lack compatibility with acid-sensitive downstream conjugation partners.

Orthogonal deprotection Hydroxyl protecting groups Sequential bioconjugation

High-Value Application Scenarios for Azido-PEG6-THP in Targeted Degradation and Bioconjugation


PROTAC Library Synthesis with Standardized PEG6 Linker Screening

Azido-PEG6-THP is optimally deployed in parallel PROTAC library synthesis where systematic linker length screening is required. Because PEG6 occupies the empirical middle ground between the conformational constraint of PEG4 and the entropic penalty of PEG8 [1], it serves as the rational first-line linker for de novo PROTAC campaigns. The monodisperse nature of the compound ensures that any observed degradation activity differences across library members are attributable to warhead or E3 ligand variation rather than linker chain-length heterogeneity [2].

Sequential Bioconjugation Requiring Orthogonal Terminal Protection

The THP-protected hydroxyl terminus enables sequential conjugation workflows where the azide group undergoes CuAAC or SPAAC click chemistry first, followed by mild acidic deprotection (pH < 4, room temperature) to reveal a free hydroxyl for subsequent functionalization [1]. This orthogonal protection strategy is essential for synthesizing complex heterobifunctional bioconjugates—including antibody-drug conjugate (ADC) intermediates and multifunctional nanoparticle coatings—where unprotected azido-PEG6-OH would generate uncontrolled side-reactivity and reduced conjugate purity [2].

GSPT1-Directed PROTAC Development and Neosubstrate Degradation Studies

Recent evidence demonstrates that PEG linker length directly modulates GSPT1 degradation activity in PROTAC constructs [1]. Azido-PEG6-THP provides a standardized PEG6 spacer for constructing Retro-2-based PROTAC probes to investigate neosubstrate recruitment mechanisms. Researchers exploring structure-activity relationships where linker length governs degradation efficiency should prioritize PEG6-containing constructs as the baseline for comparative evaluation against PEG2, PEG4, and PEG8 variants [2].

Monodisperse Linker Procurement for Regulatory-Ready Preclinical Development

For laboratories transitioning PROTAC candidates from discovery into preclinical development, Azido-PEG6-THP offers a monodisperse linker that compresses SAR variance and accelerates analytical validation timelines [1]. The certificate of analysis verifies oligomer length uniformity, oxidation state, and residual metal content—specifications that directly address regulatory concerns regarding impurity characterization and batch-to-batch reproducibility [2]. Procuring monodisperse PEG6 at the discovery stage eliminates the downstream burden of re-characterizing polydisperse linker-derived impurities during IND-enabling studies [3].

Technical Documentation Hub

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